molecular formula C6H8BNO2 B591674 (3-Methylpyridin-4-yl)boronic acid CAS No. 894808-72-1

(3-Methylpyridin-4-yl)boronic acid

Cat. No.: B591674
CAS No.: 894808-72-1
M. Wt: 136.945
InChI Key: KSERCJHSQPNSJM-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position of the pyridine ring, and a methyl group is attached to the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Methylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated systems and advanced technologies, such as acoustic dispensing, allows for the rapid synthesis of large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Methylpyridine-3-boronic acid
  • (2-Methylpyridin-4-yl)boronic acid
  • 4-Pyridinylboronic acid

Comparison: (3-Methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of functional group compatibility and reaction conditions .

Properties

IUPAC Name

(3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERCJHSQPNSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660504
Record name (3-Methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894808-72-1
Record name (3-Methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Picoline-4-boronic acid
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